molecular formula C16H16N2O B397376 N'-benzylidene-3-phenylpropanohydrazide CAS No. 68181-03-3

N'-benzylidene-3-phenylpropanohydrazide

Cat. No. B397376
CAS RN: 68181-03-3
M. Wt: 252.31g/mol
InChI Key: QSVJNPLIWNJFQD-GHRIWEEISA-N
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Description

“N’-benzylidene-3-phenylpropanohydrazide” is a chemical compound with the molecular formula C16H16N2O . It contains a total of 36 bonds, including 20 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydrazone .


Synthesis Analysis

The synthesis of benzylidene-hydrazone analogues, including “N’-benzylidene-3-phenylpropanohydrazide”, involves the refluxing mixtures of benzohydrazides and suitably substituted benzaldehydes in ethanol . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction .


Molecular Structure Analysis

The molecular structure of “N’-benzylidene-3-phenylpropanohydrazide” is characterized by the presence of a hydrazone group, two six-membered aromatic rings, and multiple bonds .


Chemical Reactions Analysis

Benzylidene derivatives of enolizable carbonyls, including “N’-benzylidene-3-phenylpropanohydrazide”, can be synthesized through a sonochemical process in aqueous ethanol using an organocatalyst . This process involves a direct sp3 C–H olefination reaction of enolizable carbonyls .

Mechanism of Action

While the specific mechanism of action for “N’-benzylidene-3-phenylpropanohydrazide” is not explicitly mentioned in the search results, it is known that benzylidene-hydrazone analogues have been evaluated for their cytotoxic activities in human cancer cell lines . They have also been studied for their antioxidant activities .

Future Directions

“N’-benzylidene-3-phenylpropanohydrazide” and its derivatives have potential applications in the development of new anticancer agents as a telomerase inhibitor . They have also been designed and synthesized targeting the multidrug efflux pump (MATE) guided by the pharmacophoric features of the co-crystallized native inhibitor of the target protein .

properties

IUPAC Name

N-[(E)-benzylideneamino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(12-11-14-7-3-1-4-8-14)18-17-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVJNPLIWNJFQD-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzylidene-3-phenylpropanohydrazide

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